molecular formula C11H10ClN5 B1347003 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine CAS No. 33006-91-6

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine

Cat. No.: B1347003
CAS No.: 33006-91-6
M. Wt: 247.68 g/mol
InChI Key: WLNTVTDTBKPTCA-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its electroactive properties. It is often used in the preparation of conducting polymer films and has applications in various fields such as electrochemistry and analytical chemistry .

Preparation Methods

The synthesis of 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine typically involves oxidative polymerization. One common method is the anodic polymerization in aqueous solutions of hydrochloric acid (HCl). The compound can be prepared on glassy carbon electrodes by applying a potential in the presence of 1.0 M HCl . The process involves cyclic voltammetry, potential step chronoamperometry, and characterization using scanning electron microscopy (SEM) and infrared (IR) spectroscopy .

Chemical Reactions Analysis

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid and other strong acids. The major products formed from these reactions are typically polymer films with enhanced electroactive properties .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine involves proton and electron addition/elimination processes at the -NH- sites in the polymer backbone. This process contributes to the electroactivity of the polymer films in acidic solutions . The molecular targets and pathways involved include the interaction with protons and electrons, leading to the formation of electroactive sites within the polymer structure .

Comparison with Similar Compounds

Similar compounds to 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine include other pyridylazo compounds and their metal complexes. These compounds share similar electroactive properties and are used in the preparation of conducting polymer films. this compound is unique due to its specific structure, which allows for higher electronic conductivity and stability in acidic solutions .

Properties

IUPAC Name

4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNTVTDTBKPTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318521
Record name 5-Cl-PADAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33006-91-6
Record name 5-Cl-PADAB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33006-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Chloro-2-pyridylazo)benzene-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033006916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cl-PADAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-chloro-2-pyridylazo)benzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Cl-PADAB facilitate the detection of cobalt ions in solution?

A: 5-Cl-PADAB serves as a colorimetric indicator for cobalt ions (Co2+). [] When 5-Cl-PADAB interacts with Co2+ in solution, it undergoes a color change from yellow to pink. This visible shift allows for the detection of cobalt ions even without sophisticated analytical instruments.

Q2: How is 5-Cl-PADAB incorporated into a material for the removal of cobalt ions?

A: Researchers covalently linked 5-Cl-PADAB to alginate (AG), a natural polymer, to create modified AG beads. [] These modified beads effectively adsorb Co2+ from aqueous solutions. The covalent attachment ensures that the indicator remains bound to the beads, allowing for both detection and removal of the metal ions. This approach offers a promising method for remediating cobalt-contaminated water sources.

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